molecular formula C8H13NO4S B041809 3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol CAS No. 179030-22-9

3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol

Cat. No.: B041809
CAS No.: 179030-22-9
M. Wt: 219.26 g/mol
InChI Key: DRHXTSWSUAJOJZ-FMDGEEDCSA-N
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Description

    N-Acetyl-glucosamine thiazoline: (NAG-thiazoline) is an analog of the oxazolinium bicyclic intermediate that occurs during the biosynthesis of bacterial cell wall components.

  • Peptidoglycan provides structural integrity to bacterial cells and plays a crucial role in their survival and growth.
  • Scientific Research Applications

      Chemistry: NAG-thiazoline’s role in bacterial cell wall biosynthesis makes it relevant to studies on peptidoglycan assembly and antibiotic resistance.

      Biology: Understanding its interactions with enzymes involved in cell wall synthesis can provide insights into bacterial physiology.

      Medicine: Investigating NAG-thiazoline may lead to novel antibacterial strategies.

      Industry: Although not directly used in industry, insights from its study can inform drug development and antimicrobial research.

  • Preparation Methods

    • The synthetic routes for NAG-thiazoline are not extensively documented. it is derived from GlcNAc, and its synthesis likely involves chemical modifications of GlcNAc or its derivatives.
    • Industrial production methods are not well-established due to its limited use and research focus.
  • Chemical Reactions Analysis

    • NAG-thiazoline is not commonly studied in terms of specific reactions. it may undergo transformations typical of GlcNAc derivatives, including oxidation, reduction, and substitution reactions.
    • Common reagents and conditions would depend on the specific reaction being investigated.
    • Major products formed from these reactions would vary based on the reaction type and starting materials.
  • Mechanism of Action

  • Comparison with Similar Compounds

    • NAG-thiazoline is unique due to its specific position in the biosynthetic pathway from GlcNAc to 1,6-anhMurNAc.
    • Similar compounds include GlcNAc derivatives, but none share the exact structural role of NAG-thiazoline.

    Properties

    IUPAC Name

    (3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DRHXTSWSUAJOJZ-FMDGEEDCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC2C(C(C(OC2S1)CO)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H13NO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    219.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    179030-22-9
    Record name N-Acetyl-glucosamine thiazoline
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179030229
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N-Acetyl-glucosamine thiazoline
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB03747
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name N-ACETYL-GLUCOSAMINE THIAZOLINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML5FHL557A
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
    Reactant of Route 2
    3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
    Reactant of Route 3
    3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
    Reactant of Route 4
    3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
    Reactant of Route 5
    3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
    Reactant of Route 6
    3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol

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